Cas no 721-63-1 (ethyl 2-[4-(trifluoromethyl)phenyl]acetate)

Ethyl 2-[4-(trifluoromethyl)phenyl]acetate is a fluorinated aromatic ester with significant utility in organic synthesis and pharmaceutical intermediates. The trifluoromethyl group enhances its electron-withdrawing properties, making it valuable in cross-coupling reactions, nucleophilic substitutions, and as a precursor for bioactive compounds. Its ethyl ester moiety offers improved solubility in organic solvents, facilitating handling and further derivatization. The compound’s stability under standard conditions ensures consistent performance in synthetic applications. Its structural features make it particularly useful in the development of agrochemicals, pharmaceuticals, and specialty materials requiring fluorinated motifs. High purity grades are available to meet rigorous research and industrial demands.
ethyl 2-[4-(trifluoromethyl)phenyl]acetate structure
721-63-1 structure
Product Name:ethyl 2-[4-(trifluoromethyl)phenyl]acetate
CAS No:721-63-1
MF:C11H11F3O2
MW:232.199054002762
MDL:MFCD07779351
CID:548005
PubChem ID:14134124
Update Time:2025-06-13

ethyl 2-[4-(trifluoromethyl)phenyl]acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
    • (4-Trifluoromethyl-phenyl)-acetic acid ethyl ester
    • 4-(Trifluoromethyl)benzeneaceticacidethylester
    • 4-(Trifluoromethyl)phenyl butyrate
    • Benzeneacetic acid,4-(trifluoromethyl)-, ethyl ester
    • ethyl 2-[4-(trifluoromethyl)phenyl]acetate
    • ETHYL 4-(TRIFLUOROMETHYL)PHENYL ACETATE
    • ethyl 4-(trifluoromethyl)phenylacetate
    • 4-(Trifluoromethyl)benzeneacetic acid ethyl ester
    • Ethyl [4-(trifluoromethyl)phenyl]acetate
    • 4-(Trifluoromethyl)phenylacetic Acid Ethyl Ester
    • Benzeneacetic acid, 4-(trifluoromethyl)-, ethyl ester
    • ethyl4-(trifluoromethyl)phenylacetate
    • DTXSID40556379
    • 4-trifluoromethylphenyl-acetic acid ethyl ester
    • 721-63-1
    • ethyl (4-trifluoromethyl-phenyl)acetate
    • CS-W012938
    • DS-0493
    • E1152
    • SY043350
    • J-520944
    • A9405
    • SCHEMBL1045007
    • FT-0632875
    • AKOS005257426
    • CL8807
    • AM83987
    • Benzeneacetic acid,4-(trifluoromethyl)-,ethyl ester
    • ethyl 4-trifluoromethylphenylacetate
    • MFCD07779351
    • STL553852
    • BBL100285
    • DB-007489
    • MDL: MFCD07779351
    • Inchi: 1S/C11H11F3O2/c1-2-16-10(15)7-8-3-5-9(6-4-8)11(12,13)14/h3-6H,2,7H2,1H3
    • InChI Key: BDVKGYOFECBKDX-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)CC(=O)OCC)(F)F

Computed Properties

  • Exact Mass: 232.07100
  • Monoisotopic Mass: 232.07111408g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Density: 1.207
  • Boiling Point: 239.6℃ at 760 mmHg
  • Flash Point: 73.897°C
  • Refractive Index: 1.452
  • PSA: 26.30000
  • LogP: 2.81100

ethyl 2-[4-(trifluoromethyl)phenyl]acetate Security Information

ethyl 2-[4-(trifluoromethyl)phenyl]acetate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

ethyl 2-[4-(trifluoromethyl)phenyl]acetate Pricemore >>

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ethyl 2-[4-(trifluoromethyl)phenyl]acetate Suppliers

Amadis Chemical Company Limited
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(CAS:721-63-1)ethyl 2-[4-(trifluoromethyl)phenyl]acetate
Order Number:A9405
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:34
Price ($):366.0
Email:sales@amadischem.com

ethyl 2-[4-(trifluoromethyl)phenyl]acetate Related Literature

  • 1. Reaction of elemental sulphur with bis(pentamethylcyclopentadienyl)vanadium derivatives: disulphido and μ-sulphido complexes. Crystal structures of [V(η-C5Me5)2(S2)] and [V2(η-C5Me5)2Cl2(μ-S)2]
    Carlo Floriani,Sandro Gambarotta,Angiola Chiesi-Villa,Carlo Guastini J. Chem. Soc. Dalton Trans. 1987 2099
  • 2. Some sterically hindered lithium alkylbromo- and alkylchloro-magnesates, -cadmates, and -manganates. Crystal and molecular structures of [Li(thf)2(μ-Br)2Mg{C(SiMe3)3}(thf)], [Li(thf)4][{Cd[C(SiMe3)3]}3(μ-Br)3(μ3-Br)]·0.5C6H12, [{Li(thf)}3(μ3-Br)3(μ3-OSiMe3)Cd{C(SiMe3)3}], and [Li(thf)4][{Mn[C(SiMe3)3]}3(μ-Cl)4(thf)](thf = tetrahydrofuran)
    Nabeel H. Buttrus,Colin Eaborn,Mohamed N. A. El-Kheli,Peter B. Hitchcock,J. David Smith,Alice C. Sullivan,Kayumars Tavakkoli J. Chem. Soc. Dalton Trans. 1988 381

Additional information on ethyl 2-[4-(trifluoromethyl)phenyl]acetate

Recent Advances in the Application of Ethyl 2-[4-(Trifluoromethyl)phenyl]acetate (CAS 721-63-1) in Chemical Biology and Pharmaceutical Research

Ethyl 2-[4-(trifluoromethyl)phenyl]acetate (CAS 721-63-1) is a fluorinated aromatic ester that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential bioactive scaffold. Recent studies have explored its utility in drug discovery, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. This research briefing synthesizes the latest findings on this compound, highlighting its synthetic routes, biological activities, and emerging applications in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of ethyl 2-[4-(trifluoromethyl)phenyl]acetate as a key intermediate in the synthesis of novel COX-2 inhibitors. Researchers utilized a microwave-assisted esterification protocol to optimize its production, achieving a 92% yield under mild conditions. The trifluoromethyl group was found to enhance metabolic stability and binding affinity to target proteins, as confirmed by molecular docking simulations. These findings suggest its potential in designing next-generation nonsteroidal anti-inflammatory drugs (NSAIDs) with improved pharmacokinetic profiles.

In the realm of anticancer research, a team from the University of Tokyo reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of ethyl 2-[4-(trifluoromethyl)phenyl]acetate exhibited promising activity against triple-negative breast cancer cell lines (MDA-MB-231). The lead compound in this series showed an IC50 value of 3.2 μM, with mechanism-of-action studies revealing inhibition of tubulin polymerization and induction of apoptosis through the mitochondrial pathway. Structural-activity relationship (SAR) analysis emphasized the critical role of both the ester moiety and trifluoromethyl group in maintaining cytotoxic potency.

Recent advancements in synthetic methodology have expanded the accessibility of ethyl 2-[4-(trifluoromethyl)phenyl]acetate. A green chemistry approach published in ACS Sustainable Chemistry & Engineering (2023) described an enzymatic synthesis route using immobilized lipase B from Candida antarctica, achieving excellent enantioselectivity (ee >99%) under solvent-free conditions. This environmentally benign process aligns with current trends toward sustainable pharmaceutical manufacturing and may facilitate the production of chiral derivatives for biological evaluation.

Emerging applications in central nervous system (CNS) drug discovery were highlighted in a 2024 European Journal of Medicinal Chemistry report, where ethyl 2-[4-(trifluoromethyl)phenyl]acetate served as the core structure for developing novel GABAA receptor modulators. The fluorinated analogs demonstrated enhanced blood-brain barrier permeability compared to non-fluorinated counterparts, as measured by in vitro PAMPA-BBB assays. These compounds showed anxiolytic effects in rodent models without the sedative side effects typical of benzodiazepines, suggesting potential for treating anxiety disorders.

Quality control and analytical characterization of ethyl 2-[4-(trifluoromethyl)phenyl]acetate have also seen improvements. A recent Journal of Pharmaceutical and Biomedical Analysis (2023) article detailed a validated HPLC method with charged aerosol detection for quantifying this compound and its impurities at levels as low as 0.05%. This analytical advancement supports the compound's use in Good Manufacturing Practice (GMP)-compliant pharmaceutical production.

In conclusion, ethyl 2-[4-(trifluoromethyl)phenyl]acetate (CAS 721-63-1) continues to demonstrate significant value across multiple pharmaceutical research domains. Its unique physicochemical properties, coupled with recent synthetic and analytical advancements, position it as a valuable building block for drug discovery. Future research directions may explore its application in PROTAC design and other emerging therapeutic modalities, capitalizing on the trifluoromethyl group's ability to modulate protein-protein interactions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:721-63-1)ethyl 2-[4-(trifluoromethyl)phenyl]acetate
A9405
Purity:99%
Quantity:100g
Price ($):366.0
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